molecular formula AlCl4Cs B231684 Ethylenebisacrylamide CAS No. 16783-47-4

Ethylenebisacrylamide

Cat. No. B231684
CAS RN: 16783-47-4
M. Wt: 132.16 g/mol
InChI Key: IQIJRJNHZYUQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenebisacrylamide (EBAA) is a chemical compound that is widely used in scientific research for a variety of purposes. It is a cross-linking agent that is commonly used in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins. EBAA is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery. In

Mechanism of Action

Ethylenebisacrylamide acts as a cross-linking agent by forming covalent bonds between polymer chains. In gel electrophoresis, Ethylenebisacrylamide is used to cross-link polyacrylamide gels, which provides a matrix for the separation of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide is used to cross-link polymer chains to form a three-dimensional network that can absorb and retain large amounts of water.
Biochemical and Physiological Effects
Ethylenebisacrylamide is generally considered to be non-toxic and has low levels of cytotoxicity. However, it should be handled with care as it can cause skin and eye irritation. In gel electrophoresis, Ethylenebisacrylamide can affect the mobility of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide can affect the swelling behavior and mechanical properties of the hydrogel.

Advantages and Limitations for Lab Experiments

Ethylenebisacrylamide has several advantages for use in lab experiments. It is a highly efficient cross-linking agent that can be used in small quantities to achieve a high degree of cross-linking. It is also a relatively inexpensive reagent that is readily available from chemical suppliers. However, Ethylenebisacrylamide has some limitations for use in lab experiments. It can be difficult to dissolve in water, which can lead to clumping and uneven cross-linking. It can also affect the mobility of biomolecules in gel electrophoresis, which can complicate data interpretation.

Future Directions

There are several future directions for the use of Ethylenebisacrylamide in scientific research. One area of interest is the development of new hydrogels for tissue engineering and drug delivery. Researchers are exploring the use of Ethylenebisacrylamide in combination with other cross-linking agents to create hydrogels with specific properties such as mechanical strength and degradation rate. Another area of interest is the development of new methods for gel electrophoresis. Researchers are exploring the use of Ethylenebisacrylamide in combination with other reagents to improve the resolution and sensitivity of gel electrophoresis. Additionally, researchers are exploring the use of Ethylenebisacrylamide in other applications such as chromatography and microfluidics.

Synthesis Methods

Ethylenebisacrylamide is synthesized by the reaction of acrylamide and ethylene glycol dimethacrylate (EGDMA) in the presence of a catalyst such as ammonium persulfate. The reaction proceeds via free radical polymerization, resulting in the formation of a cross-linked polymer.

Scientific Research Applications

Ethylenebisacrylamide is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in gel electrophoresis, which is a technique used to separate and analyze DNA, RNA, and proteins. Ethylenebisacrylamide is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery.

properties

CAS RN

16783-47-4

Molecular Formula

AlCl4Cs

Molecular Weight

132.16 g/mol

IUPAC Name

ethenyl(phenyl)diazene

InChI

InChI=1S/C8H8N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

IQIJRJNHZYUQSD-UHFFFAOYSA-N

SMILES

C=CN=NC1=CC=CC=C1

Canonical SMILES

C=CN=NC1=CC=CC=C1

synonyms

ETHYLENEBISACRYLAMIDE

Origin of Product

United States

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